molecular formula C7H10ClN3O2 B2755026 Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride CAS No. 2567502-55-8

Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride

Cat. No. B2755026
CAS RN: 2567502-55-8
M. Wt: 203.63
InChI Key: FJEYWLJECXRASI-UHFFFAOYSA-N
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Description

Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a pyridazine derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis of Antimicrobial Agents

Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride is used in the synthesis of novel pyridine-bridged 2,6-bis-carboxamide Schiff's bases, showing significant antimicrobial activity. These compounds, derived from pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester, exhibited bactericidal and fungicidal activities comparable to reference antibiotic drugs like streptomycin and fusidic acid (Al-Omar & Amr, 2010).

Microwave-Assisted Organic Synthesis

The compound serves as a precursor in microwave-assisted condensation reactions, facilitating the synthesis of aromatic heterocyclic amines and pyridazinone derivatives. This method improves product yields and reduces reaction times, contributing to the efficient synthesis of compounds with potential biological activities (Al‐Zaydi & Borik, 2007).

Anticonvulsant Activity Evaluation

Research on 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives synthesized from this compound has shown appreciable anticonvulsant activity. The structural modifications in the compound's aryl ring and amino side chain play a crucial role in enhancing its efficacy against seizures, with some derivatives exhibiting potency comparable or superior to standard antiepileptic drugs (Hallot et al., 1986).

Crystal Structure Characterization and DFT Calculations

Pyridazine derivatives, including those synthesized from this compound, have been characterized for their crystal structures and analyzed using density functional theory (DFT). These studies provide insights into the compounds' molecular properties, stability, and potential biological activities, laying the groundwork for the development of new pharmaceuticals (Sallam et al., 2021).

Pharmacological Investigations

Certain pyridazines synthesized from this compound have been explored for their pharmacological properties, including anticonvulsive and antihypertensive activities. These studies highlight the compound's versatility and potential as a precursor in developing new therapeutic agents (Druey et al., 1954).

properties

IUPAC Name

methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c1-8-6-4-3-5(9-10-6)7(11)12-2;/h3-4H,1-2H3,(H,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEYWLJECXRASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(C=C1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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